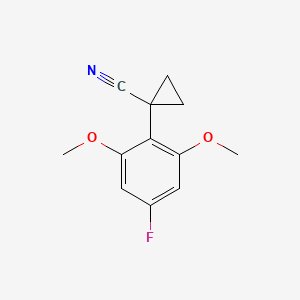
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C12H12FNO2 It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluorine and methoxy groups, as well as a nitrile group
準備方法
The synthesis of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2,6-dimethoxybenzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or a similar carbene precursor.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The cyclopropane ring provides rigidity to the molecule, which can affect its overall conformation and interactions with biological targets. The nitrile group can participate in hydrogen bonding and other interactions that contribute to its biological activity.
類似化合物との比較
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonitrile: Lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the fluorine substituent, which can influence its electronic properties and interactions with molecular targets.
1-(2,6-Dimethoxyphenyl)cyclopropane-1-carbonitrile: Lacks the fluorine substituent, which can affect its binding affinity and selectivity.
The unique combination of fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO2/c1-15-9-5-8(13)6-10(16-2)11(9)12(7-14)3-4-12/h5-6H,3-4H2,1-2H3 |
InChIキー |
NLEHDMQYMNNBHI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1C2(CC2)C#N)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


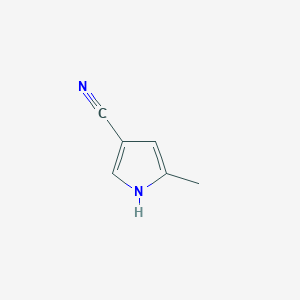
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
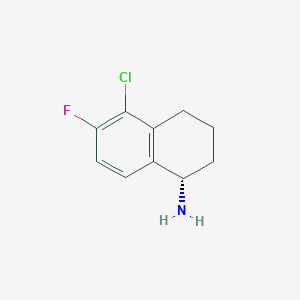
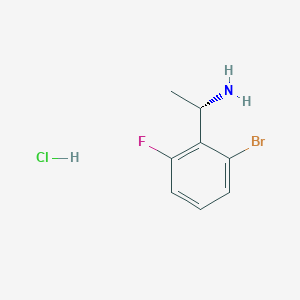
![10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B15235082.png)
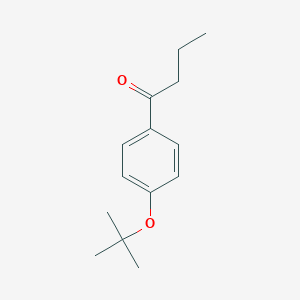
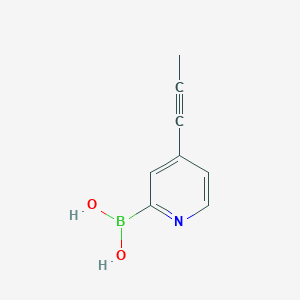

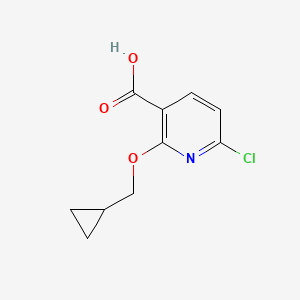
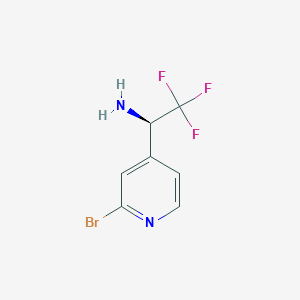

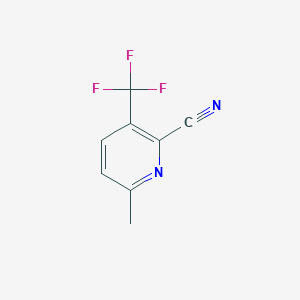
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)

